

A Comparative Guide to BLT-1 and BLT-2 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways mediated by the leukotriene B4 (LTB4) receptors, **BLT-1** and BLT-2. Leukotriene B4 is a potent lipid mediator of inflammation, and its effects are transduced through these two distinct G protein-coupled receptors (GPCRs). Understanding the nuanced differences in their signaling mechanisms is crucial for the development of targeted therapeutics for a range of inflammatory diseases.

Introduction to BLT-1 and BLT-2 Receptors

BLT-1 and BLT-2 are both receptors for the pro-inflammatory chemoattractant leukotriene B4. Despite sharing the same endogenous ligand, they exhibit significant differences in their affinity for LTB4, tissue distribution, and downstream signaling cascades, leading to distinct and sometimes opposing physiological roles. **BLT-1** is a high-affinity receptor for LTB4, primarily expressed on leukocytes, including neutrophils, eosinophils, and T cells.[1][2] In contrast, BLT-2 is a low-affinity receptor for LTB4 and is more ubiquitously expressed.[1][2]

Comparative Overview of Receptor Properties

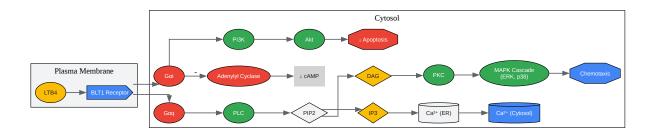


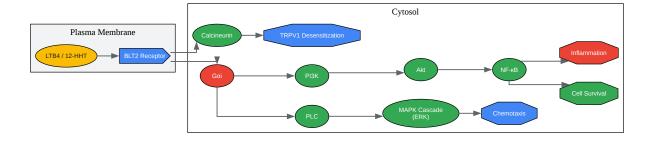
Feature	BLT-1	BLT-2
Ligand Affinity (LTB4)	High affinity (Kd ~0.2 nM)	Low affinity (Kd ~23 nM)
Primary Ligand(s)	Leukotriene B4 (LTB4)	LTB4, 12(S)- hydroxyheptadecatrienoic acid (12-HHT)[3]
Tissue Distribution	Predominantly leukocytes (neutrophils, macrophages, lymphocytes)[1][2]	Ubiquitous (spleen, liver, leukocytes, epithelial cells)[1]
Primary G-protein Coupling	Gαi, Gαq	Gai[3]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct and overlapping signaling pathways initiated by the activation of **BLT-1** and BLT-2 receptors.

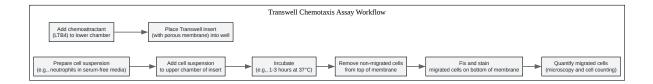












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- To cite this document: BenchChem. [A Comparative Guide to BLT-1 and BLT-2 Receptor Signaling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608164#comparing-blt-1-vs-blt-2-receptor-signaling]



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